9-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide
Description
This compound is a carboxamide derivative of the pyrrolo[2,1-b]quinazoline scaffold, featuring a 9-oxo group and a 2,2,6,6-tetramethylpiperidin-4-yl substituent at position 4. The core structure consists of a bicyclic system fusing pyrrolidine and quinazoline rings, which is associated with diverse biological activities in medicinal chemistry . Current applications are primarily in research and development (R&D), as evidenced by its inclusion in chemical catalogs for synthetic exploration .
Properties
Molecular Formula |
C21H28N4O2 |
|---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
9-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carboxamide |
InChI |
InChI=1S/C21H28N4O2/c1-20(2)11-14(12-21(3,4)24-20)22-18(26)13-7-8-15-16(10-13)23-17-6-5-9-25(17)19(15)27/h7-8,10,14,24H,5-6,9,11-12H2,1-4H3,(H,22,26) |
InChI Key |
FNMCVDIQAUVGMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)C2=CC3=C(C=C2)C(=O)N4CCCC4=N3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of a quinazoline derivative with a tetrahydropyrrolo compound under controlled conditions. The reaction is often catalyzed by acids or bases, depending on the desired pathway.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of high-throughput reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
9-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce tetrahydroquinazoline derivatives.
Scientific Research Applications
9-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 9-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. For instance, it may inhibit specific enzymes involved in inflammatory processes, leading to reduced inflammation.
Comparison with Similar Compounds
The structural and functional attributes of the target compound are contextualized below against key analogs (Table 1).
Table 1: Structural and Functional Comparison of Selected Pyrroloquinazoline Derivatives
Structural Variations and Implications
Core Modifications
- Pyrrolo[2,1-b]quinazoline vs. However, this modification may reduce solubility due to increased hydrophobicity .
- Pyrrolo[3,2,1-ij]quinoline (): This tricyclic system lacks the quinazoline nitrogen atoms, altering electronic properties and hydrogen-bonding capabilities .
Substituent Effects
- Carboxamide vs. Ester : The target compound’s carboxamide group (vs. the ester in ) improves hydrolytic stability and may facilitate hydrogen bonding with target proteins .
Research Findings and Trends
- Synthetic Accessibility : The target compound’s tetramethylpiperidine moiety requires multi-step synthesis, as seen in related piperidine-containing analogs (e.g., ), which may limit scalability compared to simpler derivatives .
Q & A
Q. What are the key synthetic routes for this compound, and what reaction conditions optimize yield?
The synthesis typically involves multi-step protocols, including cyclization and coupling reactions. For example, coupling the pyrroloquinazoline core with a tetramethylpiperidine moiety under palladium catalysis (e.g., Suzuki-Miyaura coupling) requires anhydrous conditions and inert atmospheres to prevent side reactions. Solvent selection (e.g., DMF or dichloromethane) and temperature control (60–80°C) are critical for yield optimization . Purification via column chromatography or recrystallization ensures product isolation .
Q. Which spectroscopic techniques confirm structural integrity and purity?
Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for verifying the pyrroloquinazoline core and substituent positions, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight . Infrared (IR) spectroscopy identifies functional groups like the carbonyl (C=O) and amide (N-H) bonds. High-Performance Liquid Chromatography (HPLC) with UV detection (>98% purity) is recommended for assessing purity .
Q. How do physicochemical properties (e.g., solubility, stability) impact experimental design?
The compound’s low aqueous solubility necessitates the use of polar aprotic solvents (e.g., DMSO) for in vitro assays. Stability studies under varying pH (3–9) and temperatures (4–37°C) reveal degradation products, guiding storage conditions (e.g., -20°C under nitrogen) . LogP calculations (~3.2) predict moderate lipophilicity, influencing membrane permeability in cellular models .
Q. What are the common structural analogs, and how do they differ in activity?
Analogs include pyrazolo[3,4-b]pyridines and thiazolopyrimidines, which share heterocyclic cores but differ in substituents (e.g., chlorophenyl vs. methyl groups). These variations affect binding affinity to targets like kinase enzymes . Comparative studies highlight the importance of the tetramethylpiperidine group for metabolic stability .
Q. How is purity assessed, and what impurities are typically observed?
Impurities often arise from incomplete coupling (e.g., unreacted quinazoline intermediate) or oxidation byproducts. LC-MS and HPLC with diode-array detection (DAD) identify these at trace levels (<0.1%). Reference standards for common impurities (e.g., des-methyl analogs) are critical for quantification .
Advanced Research Questions
Q. How can contradictions in biological activity data between similar derivatives be resolved?
Discrepancies may arise from differences in assay conditions (e.g., cell lines, incubation times). To resolve these, standardize protocols (e.g., ATP concentration in kinase assays) and perform head-to-head comparisons under identical conditions. Structural analysis (e.g., X-ray crystallography) of ligand-target complexes can clarify binding mode variations .
Q. What computational methods predict binding affinity to target enzymes?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations assess interactions with ATP-binding pockets in kinases. Density Functional Theory (DFT) calculations evaluate electronic properties influencing binding, such as H-bond donor/acceptor capacity . Pharmacophore modeling identifies critical substituents for activity .
Q. How does the compound’s stereochemistry influence its pharmacokinetic profile?
Chiral centers in the tetramethylpiperidine moiety impact metabolic stability. Enantioselective synthesis and chiral HPLC separate stereoisomers, while in vitro cytochrome P450 assays (e.g., CYP3A4) evaluate oxidation rates. The (R)-configuration shows prolonged half-life in rodent models .
Q. What strategies mitigate off-target effects in cellular assays?
Off-target profiling using kinase inhibitor panels (e.g., Eurofins KinaseProfiler) identifies non-specific binding. Structure-activity relationship (SAR) studies guide selective modifications—e.g., introducing bulky substituents reduces affinity for unrelated ATP-binding proteins .
Q. How can stability under physiological conditions be improved?
Prodrug strategies (e.g., esterification of the carboxamide) enhance solubility and reduce first-pass metabolism. Accelerated stability testing (40°C/75% RH for 6 months) identifies degradation pathways, while nanoformulation (e.g., liposomal encapsulation) improves plasma stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
